Undec-10-enohydrazide
Overview
Description
Undec-10-enohydrazide is an organic compound with the molecular formula C11H22N2O. It is a hydrazide derivative of undec-10-enoic acid, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an undec-10-ene chain.
Mechanism of Action
Target of Action
Undec-10-enohydrazide is a compound used in proteomics research . .
Mode of Action
It’s known that this compound is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles are synthesized by [1 + 1]-condensation of ethane-1,2-diyl bis(10-oxoundecanoate) with various dihydrazides .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of macroheterocycles, which could potentially interact with various biochemical pathways .
Result of Action
It’s known that this compound is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles could potentially have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Undec-10-enohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of macroheterocycles containing hydrazide and ester fragments . It interacts with various enzymes and proteins, including hydrazine hydrate and dihydrazides of malonic, glutaric, and adipic acids
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of macroheterocycles, which can impact cell function by altering the activity of specific enzymes and proteins
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydrazine hydrate and dihydrazides, leading to the formation of macroheterocycles . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. This compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of macroheterocycles and the metabolism of medium-chain acylcarnitines . It interacts with enzymes such as carnitine palmitoyltransferase 1, which converts undec-10-enoyl-CoA into undec-10-enoylcarnitine for transport into the mitochondrial matrix . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can influence its activity and function, as well as its interactions with other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-10-enohydrazide can be synthesized through the reaction of undec-10-enoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Activation of Undec-10-enoic Acid: The carboxylic acid group of undec-10-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction with Hydrazine Hydrate: The activated undec-10-enoic acid is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Undec-10-enohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
Undec-10-enohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of macroheterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoic Acid: The parent compound of undec-10-enohydrazide, used in the synthesis of various derivatives.
Undec-10-enal: An aldehyde derivative with different reactivity and applications.
Undec-10-enyl Undec-10-enoate: An ester derivative used in the synthesis of macroheterocycles.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds .
Properties
IUPAC Name |
undec-10-enehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQHDWECZBDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281974 | |
Record name | undec-10-enohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-77-5 | |
Record name | 10-Undecenoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 23711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5458-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | undec-10-enohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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